

5-Bromo-2-(ethylthio)pyrimidine melting point and boiling point.

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Compound of Interest

Compound Name: 5-Bromo-2-(ethylthio)pyrimidine

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An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of **5-Bromo-2-(ethylthio)pyrimidine**

Introduction

5-Bromo-2-(ethylthio)pyrimidine is a substituted pyrimidine derivative of significant interest to researchers and professionals in the field of drug development and medicinal chemistry.

Pyrimidine scaffolds are central to numerous biologically active molecules, including antiviral and anticancer agents. The presence of a bromine atom at the 5-position and an ethylthio group at the 2-position provides versatile handles for further chemical modification, making it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the available data on the physicochemical properties of **5-Bromo-2-(ethylthio)pyrimidine** and its analogs, alongside a detailed, field-proven protocol for its synthesis.

Physicochemical Properties

Precise experimental data for the melting and boiling points of **5-Bromo-2-**

(ethylthio)pyrimidine (CAS: 859941-10-9) is not readily available in the public domain.

However, data for the closely related analog, 5-Bromo-2-(methylthio)pyrimidine (CAS: 14001-67-3), can serve as a valuable point of reference. It is crucial to note that the substitution of a methyl group with an ethyl group will influence these properties due to changes in molecular weight, van der Waals forces, and crystal packing.

Property	5-Bromo-2-(methylthio)pyrimidine	5-Bromo-2-(ethylthio)pyrimidine
CAS Number	14001-67-3	859941-10-9
Molecular Formula	C ₅ H ₅ BrN ₂ S[1]	C ₆ H ₇ BrN ₂ S[2][3]
Molecular Weight	205.08 g/mol [1][4]	219.1 g/mol [2]
Appearance	White solid, Crystalline Powder of Flakes[1][5]	Not specified
Melting Point	63 - 68 °C[4][6]	Data not available
Boiling Point	281.2 ± 13.0 °C (Predicted)[6]	Data not available

The increased molecular weight and surface area from the ethyl group in **5-Bromo-2-(ethylthio)pyrimidine** would theoretically lead to a slightly higher melting and boiling point compared to its methyl analog, assuming similar crystal packing efficiency.

Synthesis of 5-Bromo-2-(substituted)pyrimidines

The synthesis of **5-Bromo-2-(ethylthio)pyrimidine** can be conceptually adapted from established protocols for similar 2-substituted pyrimidines. A common and effective method involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with an appropriate thiol. The synthesis of the analogous 5-bromo-2-(methylthio)pyrimidine from 5-bromo-2-chloropyrimidine provides a reliable template for this transformation.[1][5]

Experimental Protocol: Synthesis of 5-Bromo-2-(ethylthio)pyrimidine

This protocol is adapted from the synthesis of 5-bromo-2-(methylthio)pyrimidine.[1][5]

Materials:

- 5-bromo-2-chloropyrimidine
- Ethanethiol (Ethyl mercaptan)

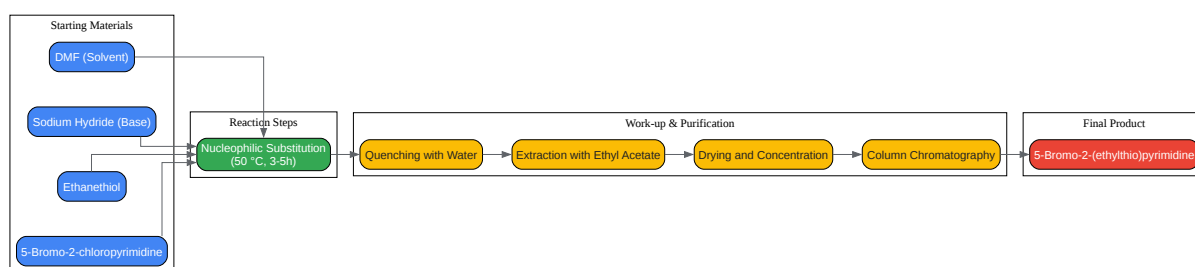
- Dimethylformamide (DMF)
- Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
- Ethyl acetate (EtOAc)
- Water (deionized)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel (100-200 mesh)
- Hexane
- Standard laboratory glassware and magnetic stirrer
- Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

- **Preparation of the Nucleophile:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Slowly add ethanethiol (1.1 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium ethanethiolate salt.
- **Nucleophilic Substitution Reaction:** To the solution of sodium ethanethiolate, add a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at 0 °C.
- **Reaction Progression and Monitoring:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50 °C.^{[1][5]} Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., 10% ethyl acetate in hexane). The reaction is typically complete within 3-5 hours.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and carefully quench it by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

- Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[1][5]
- Characterization: The purified product, **5-bromo-2-(ethylthio)pyrimidine**, should be characterized by appropriate analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram



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Caption: Synthetic workflow for **5-Bromo-2-(ethylthio)pyrimidine**.

Characterization and Quality Control

The identity and purity of the synthesized **5-Bromo-2-(ethylthio)pyrimidine** should be rigorously confirmed using a suite of analytical techniques:

- **Thin Layer Chromatography (TLC):** A quick and effective method to monitor the reaction progress and assess the purity of the final product.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are essential for elucidating the chemical structure of the molecule. The characteristic chemical shifts and coupling constants of the pyrimidine ring protons and the ethyl group protons will confirm the successful synthesis.
- **Mass Spectrometry (MS):** Provides information on the molecular weight of the compound, confirming the presence of the desired product. The isotopic pattern of bromine (approximately 1:1 ratio of ^{79}Br and ^{81}Br) will be a key diagnostic feature in the mass spectrum.
- **Melting Point Analysis:** Although the exact melting point is not documented, determining the melting range of the synthesized product is a crucial indicator of its purity. A sharp melting range suggests a high degree of purity.

Applications in Research and Development

Substituted pyrimidines, such as **5-Bromo-2-(ethylthio)pyrimidine**, are valuable intermediates in the pharmaceutical and agrochemical industries.^[7] The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The ethylthio group can also be modified, for instance, by oxidation to the corresponding sulfoxide or sulfone, which can significantly alter the biological activity of the molecule.^[7] These properties make **5-Bromo-2-(ethylthio)pyrimidine** a versatile scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs.^[7]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **5-Bromo-2-(ethylthio)pyrimidine** and its precursors. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat.[6] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[6]

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